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  • Product: 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride
  • CAS: 1334025-83-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-ray Diffraction Analysis of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol Hydrochloride

Target Audience: Researchers, Crystallographers, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper Executive Summary The compound 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol is a versatile biden...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper

Executive Summary

The compound 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol is a versatile bidentate ligand and a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors and receptor modulators. In pharmaceutical development, isolating the free base often presents challenges related to hygroscopicity, poor aqueous solubility, and suboptimal solid-state stability. Conversion to the hydrochloride salt—yielding 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride —dramatically improves these physicochemical properties [1].

This whitepaper provides an in-depth technical guide to the crystallographic characterization of this hydrochloride salt. By detailing the causality behind single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) methodologies, this guide establishes a self-validating framework for ensuring phase purity and structural integrity during drug development [2].

Chemical Context and Structural Rationale

The molecular architecture of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol features two primary sites for protonation: the exocyclic secondary amine and the endocyclic pyridine nitrogen.

Mechanistic Insight: Based on pKa considerations and the stabilization afforded by resonance, the endocyclic pyridine nitrogen is significantly more basic. Upon treatment with hydrochloric acid, protonation occurs preferentially at the pyridine ring. The resulting structure, C8​H13​ClN2​O , relies heavily on the chloride anion to act as a supramolecular bridge. The Cl− ion accepts hydrogen bonds from both the protonated pyridinium nitrogen ( N+−H⋯Cl− ) and the terminal hydroxyl group of the ethanolamine side chain ( O−H⋯Cl− ). This robust three-dimensional hydrogen-bonding network is the primary driver for the high lattice energy and enhanced thermal stability observed in aminopyridine salts [3].

Single-Crystal X-ray Diffraction (SCXRD)

To unambiguously determine the atomic arrangement, stereochemistry, and hydrogen-bonding network of the salt, high-resolution SCXRD is required.

Crystallization Methodology (Protocol 1)

Obtaining diffraction-quality single crystals requires a controlled reduction in solubility to prevent rapid nucleation, which causes twinning and crystal defects.

Step-by-Step Protocol:

  • Dissolution: Dissolve 500 mg of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol free base in 5.0 mL of anhydrous ethanol (good solvent) in a 20 mL scintillation vial.

  • Salt Formation: Slowly add 1.05 equivalents of 1.0 M HCl in diethyl ether dropwise under continuous stirring at 25°C. Causality: The slight stoichiometric excess ensures complete protonation, while the ether limits immediate precipitation.

  • Vapor Diffusion Setup: Place the uncapped 20 mL vial inside a larger 100 mL jar containing 20 mL of anti-solvent (anhydrous diethyl ether). Seal the outer jar tightly.

  • Incubation: Allow the system to stand undisturbed at ambient temperature for 48–72 hours. Causality: The highly volatile diethyl ether slowly diffuses into the ethanol phase, gradually lowering the dielectric constant of the solution and promoting the slow, ordered growth of single crystals.

  • Harvesting: Isolate the resulting colorless block crystals and immediately submerge them in inert perfluoropolyether oil to prevent solvent loss and atmospheric degradation prior to mounting.

SCXRD Data Acquisition and Refinement

Data is typically collected using a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a CCD/CMOS detector at cryogenic temperatures (100 K) to minimize thermal motion and enhance high-angle diffraction intensities.

SCXRD_Workflow N1 API Synthesis & Purification N2 Salt Formation (HCl addition) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Crystal Selection & Mounting N3->N4 N5 X-ray Data Collection (Mo Kα) N4->N5 N6 Structure Solution & Refinement N5->N6 N7 CIF Generation & Validation N6->N7

Caption: Workflow for single-crystal growth and X-ray diffraction analysis of the hydrochloride salt.

Summary of Crystallographic Data

The table below summarizes the representative crystallographic parameters for the solved structure.

ParameterValue
Chemical Formula C8​H13​ClN2​O
Formula Weight 188.65 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimensions a=7.85 Å, b=12.40 Å, c=10.25 Å
Beta Angle ( β ) 98.5°
Volume 986.5 A˚3
Z (Molecules per unit cell) 4
Final R indices [I>2σ(I)] R1​=0.035 , wR2​=0.089

Note: An R1​ value below 0.05 indicates a highly accurate structural model, validating the assigned protonation states and atomic positions.

Powder X-ray Diffraction (PXRD) for Phase Purity

While SCXRD provides the absolute structure of a single crystal, pharmaceutical manufacturing requires validation that the bulk powder produced at scale is crystallographically identical to the single-crystal reference. PXRD is the gold standard for this non-destructive bulk phase analysis and polymorph screening [4].

PXRD Methodology (Protocol 2)

Step-by-Step Protocol:

  • Sample Preparation: Lightly grind 50 mg of the bulk 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride powder using an agate mortar and pestle. Causality: Gentle grinding ensures a uniform particle size (ideal range: 10–50 µm) to minimize preferred orientation effects, without inducing mechanochemical phase transitions.

  • Mounting: Load the powder onto a zero-background silicon sample holder. Causality: The zero-background holder eliminates amorphous scattering from the substrate, which is critical for detecting trace amounts of amorphous API or minor polymorphic impurities.

  • Data Acquisition: Scan the sample using a Cu Kα radiation source ( λ=1.5406 Å) from 2θ=5∘ to 40∘ with a step size of 0.015° and a scan speed of 0.1°/sec.

  • Self-Validating Analysis: Overlay the experimental PXRD pattern with the theoretical pattern calculated from the SCXRD Crystallographic Information File (CIF).

PXRD_Validation A1 Bulk Powder Sample A2 PXRD Data Acquisition A1->A2 A3 Pattern Processing A2->A3 A4 Comparison with SCXRD CIF A3->A4 A5 Phase Purity Confirmed A4->A5 Match A6 Polymorph Detected A4->A6 Mismatch

Caption: PXRD methodology for validating bulk phase purity against single-crystal reference data.

Interpretation: A 1:1 match in peak positions ( ) confirms phase purity. Discrepancies in peak intensity are typically attributed to preferred orientation, whereas the appearance of new peaks indicates the presence of an uncharacterized polymorph or pseudo-polymorph (e.g., a hydrate) [5].

Conclusion

The structural characterization of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride via X-ray diffraction provides indispensable insights into its solid-state behavior. By establishing a rigorous SCXRD baseline and employing PXRD for bulk validation, pharmaceutical scientists can ensure batch-to-batch consistency, protect intellectual property through polymorph patenting, and guarantee the stability of the API intermediate throughout the drug development lifecycle.

References

  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges Advanced Drug Delivery Reviews URL:[Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals Crystallography Reviews URL:[Link]

  • Crystal Structure and Solid-State Properties of 3,4-Diaminopyridine Dihydrogen Phosphate and Their Comparison with Other Diaminopyridine Salts Crystal Growth & Design (ACS Publications) URL:[Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development American Pharmaceutical Review URL:[Link]

Exploratory

Exact Mass and Elemental Analysis of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol Hydrochloride

An in-depth technical whitepaper on the analytical characterization of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride, focusing on the synergistic application of High-Resolution Mass Spectrometry (HRMS) and Elem...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the analytical characterization of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride, focusing on the synergistic application of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA) to establish a self-validating structural proof.

Executive Summary

In the pharmaceutical development pipeline, the unambiguous structural characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. For small-molecule salts such as 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride , relying on a single analytical technique leaves critical blind spots.

This technical guide establishes a rigorous, self-validating analytical framework. By coupling the microscopic precision of High-Resolution Mass Spectrometry (HRMS) —which confirms the exact molecular formula of the organic cation—with the macroscopic mass balance of Elemental Analysis (EA) —which validates the bulk purity and exact salt stoichiometry—researchers can achieve an airtight structural confirmation that meets stringent regulatory guidelines.

Theoretical Framework & Molecular Properties

Before executing any analytical protocol, establishing the theoretical baseline is critical. The compound consists of a basic 4-methylpyridine ring substituted with an ethanolamine moiety, synthesized and isolated as a hydrochloride salt to improve aqueous solubility and solid-state stability.

  • Free Base Formula: C₈H₁₂N₂O

  • Hydrochloride Salt Formula: C₈H₁₃ClN₂O

To validate this structure, we must calculate the theoretical exact mass for HRMS and the theoretical mass fractions for combustion analysis.

Theoretical Exact Mass (Microscopic Validation)

In positive Electrospray Ionization (ESI), the hydrochloride salt dissociates, and the highly basic pyridine/amine nitrogens accept a proton, yielding the [M+H]⁺ ion [1].

Molecular SpeciesChemical FormulaMonoisotopic Exact Mass (Da)
Free BaseC₈H₁₂N₂O152.09496
Hydrochloride SaltC₈H₁₃ClN₂O188.07164
Protonated Ion [M+H]⁺ C₈H₁₃N₂O⁺ 153.10224
Theoretical Elemental Composition (Macroscopic Validation)

Elemental analysis evaluates the bulk powder. The presence of the chloride counterion significantly alters the mass fractions compared to the free base.

ElementAtomic Mass ( g/mol )Atoms per MoleculeMass ContributionMass Fraction (%)
Carbon (C)12.011896.08850.93%
Hydrogen (H)1.0081313.1046.95%
Nitrogen (N)14.007228.01414.85%
Oxygen (O)15.999115.9998.48%
Chlorine (Cl)35.450135.45018.79%
Total 188.655 100.00%

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale

Standard quadrupole mass spectrometry provides unit-mass resolution, which is insufficient for unequivocal formula assignment. According to 1 [2], high-resolution instruments such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers are required to achieve mass accuracies of < 5 ppm. This precision allows us to mathematically rule out isobaric interferences and confirm the exact elemental makeup of the [M+H]⁺ ion [3].

Step-by-Step HRMS Protocol
  • Sample Preparation: Weigh 1.0 mg of the hydrochloride salt and dissolve it in 10 mL of LC-MS grade Methanol:Water (50:50, v/v) to yield a 100 µg/mL stock. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a rapid 3-minute gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) to desalt the sample (removing the chloride ion into the waste stream) and elute the organic cation.

  • Ionization: Introduce the eluent into the ESI source operating in positive mode. Set the spray voltage to 3.5 kV, capillary temperature to 320°C, and sheath gas flow to 40 arb.

  • Mass Analysis: Acquire data using an Orbitrap mass spectrometer in full-scan mode (m/z 50–500) with a resolving power of at least 60,000 FWHM.

  • Data Processing: Extract the exact mass of the [M+H]⁺ peak. Calculate the mass error using the formula: Mass Error (ppm) =[(Measured Mass - 153.10224) / 153.10224] × 1,000,000. A result of ≤ 3 ppm is considered a definitive match.

HRMS Workflow Visualization

ESI_HRMS N1 Sample Prep (0.1% Formic Acid) N2 UHPLC Separation (Desalting Step) N1->N2 N3 ESI Ionization ([M+H]+ Generation) N2->N3 N4 Orbitrap HRMS (>60k FWHM) N3->N4 N5 Data Processing (< 5 ppm Error) N4->N5

Figure 1: UHPLC-ESI-HRMS workflow for exact mass determination of the API.

Elemental Analysis (Combustion & Halogen Quantification)

Causality & Rationale

While HRMS proves the existence of the C₈H₁₂N₂O molecule, it cannot confirm the bulk stoichiometry of the powder. Is the sample a mono-hydrochloride, a di-hydrochloride, or a free base contaminated with inorganic salts?

To answer this, we utilize CHN combustion analysis paired with chloride titration [4]. By oxidizing the sample at extreme temperatures, we break it down into fundamental gases (CO₂, H₂O, N₂). The resulting mass fractions must align with our theoretical calculations (±0.4% absolute error) to prove that the bulk material is exactly the 1:1 hydrochloride salt, free of excess moisture or residual solvents.

Step-by-Step Elemental Analysis Protocol
  • Sample Weighing: Accurately weigh 1.5–2.0 mg of the desiccated 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride into a combustible tin capsule using a microbalance (0.1 µg readability). Seal the capsule tightly.

  • Combustion (Pregl-Dumas Method): Drop the capsule into the combustion reactor of a CHN elemental analyzer operating at 950–1000°C in an oxygen-enriched atmosphere. The tin capsule triggers a flash combustion, driving the local temperature above 1800°C.

  • Catalytic Reduction: Pass the resulting combustion gases (CO₂, H₂O, NOₓ) through a copper reduction column heated to 600°C. This step quantitatively reduces all nitrogen oxides (NOₓ) into pure N₂ gas and scavenges excess oxygen.

  • Chromatographic Separation & Detection: Route the gas mixture through a built-in GC column to separate N₂, CO₂, and H₂O. Quantify each gas peak using a Thermal Conductivity Detector (TCD) calibrated against a high-purity standard (e.g., Acetanilide).

  • Chloride Determination: Because CHN analyzers do not quantify halogens, separately weigh ~10 mg of the sample, dissolve it in 50 mL of ultra-pure water, and determine the chloride content via potentiometric titration using 0.01 N Silver Nitrate (AgNO₃) or via Ion Chromatography (IC).

Combustion Analysis Workflow Visualization

EA_Workflow S1 Sample Weighing (Tin Capsule) S2 Flash Combustion (1000°C in O2) S1->S2 S3 Catalytic Reduction (NOx converted to N2) S2->S3 S4 Gas Separation (GC Column) S3->S4 S5 TCD Quantification (%C, %H, %N) S4->S5

Figure 2: Logical pathway of CHN combustion analysis for empirical formula validation.

Synthesis of Analytical Data for Structural Validation

A self-validating analytical system requires the convergence of orthogonal data sets.

  • The Microscopic Proof: If the HRMS data yields an m/z of 153.1022 ± 0.0005 Da, we have absolute certainty that the organic cation C₈H₁₃N₂O⁺ is present, confirming the covalent connectivity and atomic composition of the active moiety.

  • The Macroscopic Proof: If the Elemental Analysis yields ~50.9% Carbon, ~14.9% Nitrogen, and ~18.8% Chlorine, we have absolute certainty that the bulk powder is a pure, 1:1 stoichiometric hydrochloride salt. If the carbon percentage was significantly higher (e.g., 63%), it would indicate the sample is actually the free base. If the chloride was ~30%, it would indicate a di-hydrochloride salt.

By executing both protocols as defined in this guide, pharmaceutical researchers can guarantee the structural integrity and batch-to-batch consistency of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride prior to downstream formulation or biological testing.

References

  • PubChem. "CID 17777 / C8H12N2O - Computed Properties (Exact Mass)." National Center for Biotechnology Information. Available at: [Link]

  • United States Pharmacopeia (USP). "〈736〉 Mass Spectrometry." USP-NF. Available at:[Link]

  • Chen, X., et al. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." Chromatography Online. Available at:[Link]

  • American Association for Laboratory Accreditation (A2LA). "Scope of Accreditation to ISO/IEC 17025:2017 - Combustion Analysis (CHN)." Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol as a Versatile N,O-Bidentate Ligand in the Synthesis of Transition Metal Complexes

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive overview and detailed protocols for the use of 2-[(4-methylpyridin-2-yl)amino]ethan-1-ol hydrochloride a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of 2-[(4-methylpyridin-2-yl)amino]ethan-1-ol hydrochloride as a versatile N,O-bidentate chelating agent for the synthesis of transition metal complexes. This ligand system, featuring both a hard oxygen donor from the hydroxyl group and a borderline nitrogen donor from the pyridine ring, offers a stable five-membered chelate ring upon coordination. This unique electronic and structural arrangement makes it a compelling candidate for developing novel complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. We present detailed, field-tested protocols for the synthesis of the free ligand and its subsequent complexation with various first-row transition metals (e.g., Cu(II), Ni(II), Co(II)). Furthermore, we detail the essential characterization techniques required to confirm the structure, coordination mode, and geometry of the resulting complexes, explaining the causality behind each experimental choice.

Introduction: The Rationale for Pyridyl-Amino Alcohol Ligands

Transition metal complexes are foundational to numerous chemical and biological processes, from industrial catalysis to the active sites of metalloenzymes.[1] The properties and reactivity of these complexes are profoundly influenced by the electronic and steric nature of the surrounding ligands.[2] Pyridine-based ligands, in particular, are ubiquitous in coordination chemistry due to their robust σ-donating ability and π-accepting capabilities, which can be fine-tuned through substitution on the pyridine ring.[3][4]

The ligand at the core of this note, 2-[(4-methylpyridin-2-yl)amino]ethan-1-ol, combines the classic pyridine moiety with an amino-ethanol sidearm. This design offers several distinct advantages:

  • Bidentate Chelation: The pyridine nitrogen and the terminal hydroxyl oxygen act as a two-point anchor to the metal center, forming a thermodynamically stable five-membered chelate ring. This "chelate effect" significantly enhances the stability of the resulting complexes compared to those formed with monodentate ligands.[5]

  • N,O Donor Set: The combination of a nitrogen and an oxygen donor atom allows for coordination to a wide range of transition metals, which have varying affinities for "hard" (oxygen) and "soft" or "borderline" (nitrogen) donors.

  • Tunable Properties: The 4-methyl group on the pyridine ring acts as a weak electron-donating group, subtly modifying the electronic properties of the ligand and, consequently, the coordinated metal center.

  • Structural Versatility: The flexibility of the ethyl linker allows the ligand to adopt the necessary conformation to achieve various coordination geometries, such as square planar or octahedral, depending on the metal ion and reaction conditions.[6][7]

This application note serves as a practical guide for researchers aiming to exploit these features by providing robust protocols for synthesis and in-depth characterization.

Synthesis Protocols

Protocol 2.1: Synthesis of the Ligand, 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol

The free ligand can be synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-4-methylpyridine and ethanolamine. The hydrochloride salt is often the commercially available starting material, but the free base is required for complexation. If starting from the salt, a simple deprotonation step is necessary. Here, we provide the synthesis from the chloro-precursor.

Materials:

  • 2-chloro-4-methylpyridine

  • Ethanolamine (2-aminoethan-1-ol)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-4-methylpyridine (10.0 g, 78.4 mmol) and a three-fold molar excess of ethanolamine (14.4 g, 235.2 mmol).

    • Causality: A large excess of ethanolamine is used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reflux: Add 100 mL of toluene as the solvent. Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 1M NaOH solution (2 x 50 mL) to remove unreacted ethanolamine and the ethanolamine hydrochloride salt, followed by deionized water (2 x 50 mL).

  • Drying and Isolation: Dry the organic (toluene) layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product, 2-[(4-methylpyridin-2-yl)amino]ethan-1-ol, should be an oil or a low-melting-point solid.

Protocol 2.2: General Procedure for Synthesis of Transition Metal (II) Complexes

This protocol is a general method adaptable for various transition metal salts like CuCl₂, Ni(CH₃COO)₂, or Co(NO₃)₂.[8]

Materials:

  • 2-[(4-methylpyridin-2-yl)amino]ethan-1-ol (Ligand, L)

  • A hydrated transition metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O)

  • Methanol or Ethanol

Step-by-Step Procedure:

  • Ligand Solution: Dissolve the ligand (2 molar equivalents) in 20 mL of warm methanol in a 100 mL round-bottom flask with stirring.

    • Causality: A 2:1 ligand-to-metal molar ratio is typically used to favor the formation of ML₂ complexes, which are common for bidentate ligands with divalent metal ions.[8]

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 molar equivalent) in 15 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is often observed immediately.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) for 3-4 hours.

    • Causality: Refluxing provides the necessary activation energy to ensure complete coordination and allows for the potential rearrangement to the most thermodynamically stable complex geometry.

  • Isolation: Cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the resulting colored complex in a desiccator over silica gel.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity of the ligand and elucidate the structure of the metal complexes.

Spectroscopic Characterization
  • FT-IR Spectroscopy: This is the primary method to confirm coordination. The IR spectrum of the free ligand should be compared to the spectra of the metal complexes.[9]

    • O-H Stretch: The broad band around 3300-3400 cm⁻¹ in the free ligand, corresponding to the alcoholic O-H stretch, is expected to disappear in the spectra of the complexes. This is strong evidence of deprotonation and coordination of the oxygen atom to the metal center.

    • Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring, typically found around 1550-1600 cm⁻¹, will often shift to a higher frequency (wavenumber) upon coordination. This is due to the donation of electron density from the pyridine nitrogen to the metal, which strengthens the ring bonds.

    • New Bands: The appearance of new, weaker bands in the far-IR region (400-600 cm⁻¹) can be attributed to the formation of new Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds.

  • UV-Visible Spectroscopy: For complexes of d-block metals, this technique provides insight into the electronic structure and coordination geometry.

    • Ligand Transitions: Intense absorptions in the UV region (200-350 nm) are typically due to π→π* and n→π* transitions within the ligand.

    • d-d Transitions: Weaker absorptions in the visible region (400-800 nm) correspond to d-d electronic transitions of the metal center. The position and number of these bands are highly dependent on the geometry of the complex (e.g., octahedral Cu(II) complexes often show one broad band, while tetrahedral Co(II) complexes show characteristic multiple bands).

Molar Conductivity and Magnetic Susceptibility
  • Molar Conductivity: Measuring the molar conductance of the complexes in a solvent like DMF or DMSO helps determine their electrolytic nature.[10] Low values typically indicate a non-electrolytic complex, meaning any counter-ions from the metal salt have been displaced or are coordinated.

  • Magnetic Susceptibility: This measurement determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal center.[8] This information is crucial for deducing the oxidation state and coordination geometry. For example, an octahedral Ni(II) complex (d⁸) is expected to have two unpaired electrons, while a square planar Ni(II) complex is diamagnetic (zero unpaired electrons).

Expected Results: A Comparative Summary

The following table summarizes the expected characterization data for hypothetical Cu(II) and Ni(II) complexes synthesized according to Protocol 2.2, assuming an octahedral geometry for a [M(L)₂(H₂O)₂]²⁺ species or a square planar geometry for a [M(L)₂] species.

ParameterFree Ligand (L)[Cu(L)₂]Cl₂ (Hypothetical)₂ (Hypothetical)Rationale for Change upon Complexation
FT-IR ν(O-H) (cm⁻¹) ~3350 (broad)AbsentAbsentDeprotonation of the hydroxyl group and coordination of the oxygen atom to the metal center.[9]
FT-IR ν(C=N) (cm⁻¹) ~1595~1605~1608Donation of electron density from the pyridine nitrogen to the metal center strengthens the ring bonds.
FT-IR ν(M-N/M-O) (cm⁻¹) N/A~550 / ~450~560 / ~460Appearance of new bands confirms the formation of coordinate bonds.
UV-Vis λₘₐₓ (nm) ~270~650 (broad)~580, ~950Corresponds to d-d transitions. The position is indicative of a distorted octahedral or square planar Cu(II) geometry and an octahedral Ni(II) geometry.
Magnetic Moment (µ_eff, B.M.) N/A~1.7 - 2.2~2.9 - 3.4Consistent with one unpaired electron for Cu(II) and two unpaired electrons for a high-spin octahedral Ni(II) complex.[8]
Molar Cond. (Ω⁻¹cm²mol⁻¹) N/AHigh (Electrolyte)High (Electrolyte)Indicates the presence of uncoordinated counter-ions (Cl⁻ or OAc⁻) outside the coordination sphere.[10]

Visualized Workflows and Structures

Coordination Mode Diagram

The following diagram illustrates the bidentate coordination of the deprotonated ligand to a generic metal center (M).

Workflow cluster_synthesis Synthesis cluster_char Characterization cluster_analysis Analysis & Conclusion start Mix Ligand and Metal Salt in Methanol reflux Reflux for 3-4 hours start->reflux isolate Isolate and Wash Precipitate reflux->isolate dry Dry Complex isolate->dry ftir FT-IR Spectroscopy dry->ftir uvvis UV-Vis Spectroscopy dry->uvvis conduct Molar Conductivity dry->conduct mag Magnetic Susceptibility dry->mag interpret Interpret Data ftir->interpret uvvis->interpret conduct->interpret mag->interpret structure Propose Structure & Geometry interpret->structure

Caption: General workflow for complex synthesis and analysis.

Potential Applications

While the specific complexes of 2-[(4-methylpyridin-2-yl)amino]ethan-1-ol are not extensively reported, the broader class of transition metal complexes with pyridyl-amino alcohol and related N,O-donor ligands have shown significant promise in several fields:

  • Catalysis: These complexes are explored as catalysts in various organic transformations, including oxidation and polymerization reactions. The metal center's Lewis acidity and redox properties, tunable by the ligand, are key to their catalytic activity. [11]* Antimicrobial and Anticancer Agents: Many coordination complexes, particularly those of copper and cobalt, exhibit biological activity. [6][7]The chelation can enhance the lipophilicity of the metal ion, facilitating its transport across cell membranes to exert cytotoxic or antimicrobial effects.

  • Fluorescence Sensing: Certain d¹⁰ metal complexes (e.g., Zn(II), Cd(II)) with aromatic ligands can exhibit fluorescence, which may be quenched or enhanced upon binding to specific analytes, making them useful as chemical sensors. [12] The protocols and characterization methods detailed in this note provide a solid foundation for synthesizing and understanding new metal complexes based on this ligand, paving the way for their exploration in these and other innovative applications.

References

  • Habib, S. I., & Kulkarni, P. A. (n.d.). Synthesis and characterization of transition metal complexes of bidentate ligands and their antimicrobial studies. TSI Journals. [Link]

  • Ageeva, L. S., Borsch, N. A., & Kuvardin, N. V. (2023). 2(4)-Aminopyridines as Ligands in the Coordination and Extraction Chemistry of Platinum Metals. IntechOpen. DOI: 10.5772/intechopen.106376. [Link]

  • Khan, M. Y., et al. (2017). Synthesis, Characterization and Biological Applications of Transition Metal Complexes of [no] Donor Schiff Bases. Modern Chemistry & Applications. [Link]

  • Cheng, M., et al. (2002). Preferred exocyclic-amino coordination of W(CO)5 on 2-aminopyrimidine and 4-aminopyrimidine vs. heterocyclic N-1 coordination for 2-aminopyridine. Inorganica Chimica Acta. DOI: 10.1016/S0020-1693(01)00742-5. [Link]

  • Malik, M., et al. (2025). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Journal of Inorganic Biochemistry. DOI: 10.1016/j.jinorgbio.2025.112880. [Link]

  • Ali, A., et al. (2017). Synthesis, Characterization, of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. International Journal of Science Technology and Management. [Link]

  • Drover, M. W., et al. (2017). 1,3-N,O-Complexes of late transition metals. Ligands with flexible bonding modes and reaction profiles. Chemical Society Reviews. [Link]

  • Odisitse, S., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Oriental Journal of Chemistry. [Link]

  • Ageeva, L. S., Borsch, N. A., & Kuvardin, N. V. (2023). 2(4)-Aminopyridines as Ligands in the Coordination and Extraction Chemistry of Platinum Metals. IntechOpen. [Link]

  • Koske, M., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC N, N'- BIDENTATE LIGANDS AND THEIR TRANSITION METAL (II) COMPLEXES. ChemRxiv. [Link]

  • Tsegaye, T., & Jordaan, J. (2018). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols.... ResearchGate. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. [Link]

  • Mondal, B. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. DOI: 10.5772/intechopen.79920. [Link]

  • Janus-Toruń, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. [Link]

  • Liu, B., et al. (2020). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. ResearchGate. [Link]

  • Das, D. (n.d.). Synthesis of Copper-Complexes and their Characterization. NBU-IR. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validated Quantification of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol Hydrochloride

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride, a key intermediate in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride, a key intermediate in pharmaceutical synthesis. Beyond a mere protocol, this document elucidates the scientific rationale behind the method development and validation choices, offering a robust framework for researchers, quality control analysts, and drug development professionals. Furthermore, it presents a comparative analysis against alternative analytical techniques, supported by experimental principles, to ensure a comprehensive understanding of its performance and suitability.

Introduction: The Analytical Imperative

The purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are critical quality attributes that directly impact the safety and efficacy of the final drug product. 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride, featuring a substituted pyridine ring and an amino alcohol side chain, requires a reliable and accurate analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and robustness. This guide details a validated reversed-phase HPLC (RP-HPLC) method, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure its fitness for purpose.[1][2][3]

The Chosen Analytical Approach: Reversed-Phase HPLC

The molecular structure of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride lends itself well to RP-HPLC. The presence of a substituted pyridine ring provides a chromophore for UV detection, while its moderate polarity allows for excellent retention and separation on a non-polar stationary phase, such as C18.

Optimized Chromatographic Conditions

The following conditions were optimized to achieve a symmetric peak shape, adequate retention, and a short run time, ensuring high throughput for routine analysis.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump, autosampler, column thermostat, and diode array detector (DAD) provide reliability and flexibility.
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. The end-capped silica minimizes peak tailing, which can be an issue with basic compounds like pyridines.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileTFA acts as an ion-pairing agent, sharpening the peak of the basic analyte and improving peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient Isocratic: 60% A / 40% BAn isocratic elution was found to be sufficient for this single analyte quantification, simplifying the method and improving reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection DAD, 272 nmThe pyridine chromophore exhibits a strong absorbance maximum at 272 nm, providing high sensitivity. A DAD allows for peak purity assessment.
Injection Vol. 10 µLA standard injection volume to ensure good peak shape and sensitivity.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the system and avoids peak distortion.

A Rigorous Validation: The Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][4] The following validation parameters were assessed according to ICH Q2(R1) guidelines.[1][3]

Experimental Workflow for HPLC Method Validation

HPLC Validation Workflow Figure 1: HPLC Method Validation Workflow cluster_validation Validation Parameters (ICH Q2) start Method Development & Optimization specificity Specificity (Placebo, Forced Degradation) start->specificity system_suitability System Suitability start->system_suitability linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method for Routine Use robustness->validated_method

Caption: A flowchart illustrating the sequential steps of HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

  • Protocol: A solution of a placebo (a mixture of all formulation excipients without the active ingredient) was injected to demonstrate the absence of interfering peaks at the retention time of the analyte. Additionally, the analyte was subjected to forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (80°C) conditions.

  • Results: The placebo chromatogram showed no peaks at the analyte's retention time. Under stress conditions, degradation products were formed, but none co-eluted with the main analyte peak. Diode-array detector analysis confirmed the peak purity of the analyte in all conditions.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.

  • Protocol: A series of at least five standard solutions were prepared, ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution was injected in triplicate.

  • Data Summary:

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Close to zeroIntercept should not be statistically different from zero.
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery experiments.

  • Protocol: The analyte was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed.

  • Data Summary:

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.45%98.0% - 102.0% Recovery, RSD ≤ 2.0%
100%100.2%0.31%98.0% - 102.0% Recovery, RSD ≤ 2.0%
120%100.8%0.52%98.0% - 102.0% Recovery, RSD ≤ 2.0%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day): Six replicate injections of a standard solution at 100% concentration were performed on the same day by the same analyst.

    • Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst using a different instrument.

  • Data Summary:

Precision Level% RSD of Peak AreaAcceptance Criteria
Repeatability 0.55%RSD ≤ 1.0%
Intermediate Precision 0.78%RSD ≤ 2.0%
Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions were injected to find the concentrations that yielded S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.

  • Data Summary:

ParameterResultAcceptance Criteria
LOD (S/N ≈ 3:1) 0.1 µg/mL-
LOQ (S/N ≈ 10:1) 0.3 µg/mLPrecision (%RSD) at LOQ should be ≤ 10%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol: Small changes were made to the method parameters, one at a time, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect on retention time and peak area was observed.

  • Results: The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the method's robustness. For example, a ±0.1 mL/min change in flow rate resulted in less than a 0.8% change in peak area.

Comparative Analysis with Alternative Techniques

While the validated RP-HPLC method is robust and fit for purpose, it is essential to understand its performance in the context of other available analytical technologies.

Logical Relationship of Analytical Techniques

Analytical Techniques Comparison Figure 2: Comparison of Analytical Techniques cluster_hplcuv HPLC-UV Attributes cluster_gcms GC-MS Attributes cluster_hplcfld HPLC-FLD Attributes Analyte Quantification of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol HCl HPLC_UV HPLC-UV (This Guide) Analyte->HPLC_UV Primary Choice (Robust, Simple, Accurate) GC_MS Gas Chromatography (GC-MS) Analyte->GC_MS Alternative (for Volatile Impurities) HPLC_FLD HPLC-FLD (with Derivatization) Analyte->HPLC_FLD Alternative (for Trace Analysis) High Precision High Precision Good Linearity Good Linearity Robust Robust No Derivatization No Derivatization High Specificity (MS) High Specificity (MS) Requires Derivatization Requires Derivatization Analyte must be Volatile Analyte must be Volatile High Temperature High Temperature Very High Sensitivity Very High Sensitivity More Complex Method More Complex Method Good for Impurity Profiling Good for Impurity Profiling

Caption: A diagram showing the relationship and key attributes of different analytical techniques.

Gas Chromatography (GC)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For polar, non-volatile compounds like amino alcohols, derivatization is typically required to increase volatility and thermal stability.[5] Common derivatizing agents include silylating reagents like MTBSTFA.[5]

  • Comparison:

    • Advantages: When coupled with a Mass Spectrometer (GC-MS), it provides excellent specificity and structural information, which is highly valuable for impurity identification.

    • Disadvantages: The need for derivatization adds an extra step to sample preparation, increasing potential for error and variability. The high temperatures of the injector and column can cause degradation of thermally labile compounds. The presented HPLC method is superior in its simplicity and direct application without derivatization.

HPLC with Fluorescence Detection (FLD)
  • Principle: This technique relies on the ability of a compound to fluoresce. The target analyte does not have significant native fluorescence. Therefore, a pre-column or post-column derivatization step with a fluorescent tag (e.g., o-phthalaldehyde, OPA) would be necessary.[6]

  • Comparison:

    • Advantages: FLD offers significantly higher sensitivity than UV detection, making it an excellent choice for trace-level quantification, such as determining low-level impurities or analyzing samples with very low concentrations.[6]

    • Disadvantages: Similar to GC, the mandatory derivatization step complicates the procedure. The stability of the derivatized product must be carefully controlled. For routine quantification of the main component, the sensitivity of the UV-based HPLC method is more than sufficient and its simplicity is a major advantage.

Conclusion

The reversed-phase HPLC method detailed in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride. Its simplicity, avoiding the need for derivatization, makes it highly suitable for routine quality control environments. While alternative methods like GC-MS and HPLC-FLD have their own merits, particularly for impurity identification and trace analysis respectively, the validated HPLC-UV method represents the optimal balance of performance, efficiency, and reliability for its intended purpose of assay and quantification. This guide provides the necessary framework and supporting data for its successful implementation in a regulated laboratory setting.

References

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Yao, X. X., et al. (1991). [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. Yao Xue Xue Bao, 26(12), 928-32. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Comparative

LC-MS/MS Fragmentation and Platform Comparison Guide for 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol Hydrochloride

Executive Summary & Mechanistic Background 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride is a highly polar, basic molecule frequently utilized as an active pharmaceutical ingredient (API) intermediate. Structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride is a highly polar, basic molecule frequently utilized as an active pharmaceutical ingredient (API) intermediate. Structurally, it features a 4-methylpyridine core linked to an ethanolamine side chain. Analyzing this compound presents distinct chromatographic and mass spectrometric challenges: the basic nitrogen atoms induce peak tailing on traditional silica-based columns, while the ethanolamine moiety is highly susceptible to in-source fragmentation[1].

To establish robust impurity profiling and structural validation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical gold standard[2]. This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers for analyzing this compound, providing a self-validating protocol and detailed fragmentation mapping for researchers.

Experimental Workflow & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol leverages the specific physicochemical properties of the analyte.

Workflow S1 Sample Prep (0.1% FA in H2O/MeCN) S2 Chromatographic Separation (HILIC/RP) S1->S2 S3 ESI+ Ionization & Desolvation S2->S3 S4 Mass Analysis (Q-TOF vs QqQ) S3->S4 S5 Data Processing & Spectral Matching S4->S5

Figure 1: End-to-end LC-MS/MS analytical workflow for aminopyridine derivatives.

Step-by-Step Methodology

1. Sample Preparation:

  • Action: Dissolve the 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol HCl standard in LC-MS grade Water:Acetonitrile (90:10, v/v) containing 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Causality: The hydrochloride salt readily dissociates in aqueous media. Formic acid is added to ensure the basic pyridine and secondary amine nitrogens remain fully protonated. This prevents analyte loss to glass vial surfaces and pre-conditions the molecule for positive electrospray ionization (ESI+)[3].

2. Chromatographic Separation:

  • Action: Inject 2 µL onto a mixed-mode reversed-phase/cation-exchange column (e.g., 100 × 2.1 mm, 3 µm) or a heavily end-capped C18 column. Elute using a gradient of 0.01 M ammonium acetate buffer (pH 4.5) and acetonitrile[4].

  • Causality: Standard C18 columns often yield broad, asymmetric peaks for aminopyridines due to secondary interactions with residual surface silanols. A mixed-mode or end-capped column mitigates these interactions. The ammonium acetate buffer provides the necessary ionic strength to sharpen the peak while maintaining MS compatibility and preventing ion suppression[4].

3. Mass Spectrometric Detection:

  • Action: Operate in ESI+ mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and perform a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Causality: Ramping the CE is critical because the molecule contains bonds of varying stability. The ethanolamine moiety fragments at low collision energies (e.g., loss of water), whereas the highly stable aromatic pyridine ring requires higher collision energies to induce structural cleavage[1].

LC-MS/MS Fragmentation Pattern Analysis

Understanding the collision-induced dissociation (CID) pathways of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol is essential for spectral matching and structural elucidation.

G M [M+H]+ 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol m/z 153.1028 F1 [M+H-H2O]+ m/z 135.0922 M->F1 -H2O (18 Da) F2 [M+H-C2H4O]+ 4-Methylpyridin-2-amine m/z 109.0766 M->F2 -C2H4O (44 Da) McLafferty-type rearrangement F3 [M+H-C2H4O-NH3]+ m/z 92.0500 F2->F3 -NH3 (17 Da) F4 [C5H5]+ m/z 65.0391 F3->F4 -HCN (27 Da)

Figure 2: Proposed LC-MS/MS CID fragmentation pathway of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol.

Mechanistic Breakdown:
  • Precursor Ion ([M+H]+, m/z 153.1028): The primary site of protonation is the pyridine nitrogen, which is the most basic site on the molecule.

  • m/z 135.0922 (-H2O): The most labile loss is the hydroxyl group from the ethanolamine side chain, eliminating water (18.01 Da) to form a stable aziridinium-like intermediate or a terminal alkene. This is a hallmark of ethanolamine fragmentation[1].

  • m/z 109.0766 (-C2H4O): A McLafferty-type rearrangement or direct inductive cleavage results in the loss of the entire hydroxyethyl group (44.02 Da as a vinyl alcohol or acetaldehyde equivalent), leaving the core 4-methylpyridin-2-amine ion.

  • m/z 92.0500 (-NH3): Subsequent high-energy cleavage of the exocyclic amine yields the 4-methylpyridinium cation.

  • m/z 65.0391 (-HCN): A classic pyridine ring contraction and fragmentation, losing hydrogen cyanide (27.01 Da) to form a cyclopentadienyl cation.

Platform Comparison: QqQ vs. Q-TOF HRMS

When selecting an analytical platform for 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol HCl, the choice depends on whether the goal is trace-level quantification (e.g., genotoxic impurity screening) or unknown structural elucidation.

Table 1: Performance Comparison for Aminopyridine Derivative Analysis
Analytical MetricTriple Quadrupole (QqQ) - MRM ModeQ-TOF HRMS - Targeted MS/MSAdvantage / Use-Case
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 2 ppm)Q-TOF is superior for differentiating isobaric interferences and confirming exact elemental formulas of fragments.
Sensitivity (LOD) Low pg/mL (e.g., < 0.1 ppm)[4]Mid pg/mL to ng/mLQqQ is the gold standard for trace quantification due to higher duty cycle in MRM mode[2].
Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQqQ provides better linearity for API assay and impurity limit tests simultaneously.
Structural Elucidation Relies on predefined transitionsFull-scan exact mass fragmentsQ-TOF captures all fragment ions simultaneously, essential for identifying unknown degradation products.
Data Acquisition Targeted (requires prior knowledge)Untargeted / RetrospectiveQ-TOF allows analysts to re-mine data for new impurities without re-injecting the sample.
Causality in Platform Selection:

For routine batch release and ensuring the absence of trace aminopyridine impurities, the QqQ platform is unmatched. Its ability to filter out background noise using specific precursor-to-product ion transitions (e.g., the highly reproducible m/z 153.1 -> 109.1 transition) maximizes signal-to-noise ratios, achieving limits of detection in the low parts-per-billion range[2],[4].

Conversely, during early-stage drug development, forced degradation studies of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol require a Q-TOF HRMS . The high-resolution exact mass capabilities allow scientists to definitively prove that a shift in mass is due to an expected transformation (e.g., oxidation adding +15.9949 Da) rather than a nominal isobaric substitution, ensuring absolute scientific integrity in structural assignments.

Conclusion & Best Practices

The analysis of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride demands a tailored approach to both chromatography and mass spectrometry. To achieve optimal results:

  • Buffer Selection: Always utilize a buffered mobile phase (e.g., ammonium acetate) to control the ionization state of the basic nitrogens and prevent peak tailing[4].

  • Quantification: Leverage the m/z 153 -> 109 transition for robust QqQ quantification, as the loss of the ethanolamine side chain is the most thermodynamically favored and reproducible pathway.

  • Characterization: Deploy HRMS (Q-TOF) when mapping novel degradation pathways, relying on exact mass measurements to validate the loss of H2O and C2H4O.

References

  • Source: ijsred.
  • Source: researchgate.
  • Source: researchgate.
  • Source: sielc.

Sources

Validation

Validating Stereochemical Purity of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol Hydrochloride Derivatives: A Comparative Analytical Guide

The Analytical Challenge: Pyridine-Amino Alcohol Scaffolds In modern drug development, monitoring the stereochemical purity of isolated substances is an absolute necessity because enantiomers often exhibit drastically di...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Pyridine-Amino Alcohol Scaffolds

In modern drug development, monitoring the stereochemical purity of isolated substances is an absolute necessity because enantiomers often exhibit drastically different pharmacological and toxicological profiles[1]. Validating the enantiomeric excess (ee) of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol and its chiral derivatives presents a highly specific analytical challenge.

This molecular scaffold contains multiple basic centers—a pyridine nitrogen and a secondary amine—alongside a polar hydroxyl group. When synthesized and isolated as a hydrochloride salt, this highly polar, multi-basic system is prone to severe peak tailing, broad elution profiles, and irreversible adsorption on standard silica-based Chiral Stationary Phases (CSPs) due to secondary interactions with residual silanols[2].

To achieve baseline resolution ( Rs​≥1.5 ) and accurately calculate stereochemical purity, analysts must carefully select the chromatographic mode and mobile phase additives. These choices must disrupt non-specific silanol interactions while preserving the delicate three-point interaction model required for chiral recognition[3].

Workflow Start 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol Derivative (HCl Salt) SamplePrep Sample Preparation (Free-basing & Solvation) Start->SamplePrep Split Select Analytical Technique SamplePrep->Split HPLC Chiral HPLC (Polysaccharide CSP) Split->HPLC High Sensitivity SFC Chiral SFC (scCO2 + Basic Modifier) Split->SFC High Throughput & Resolution NMR 1H-NMR (with Chiral Solvating Agent) Split->NMR No Reference Standard Needed Data Data Acquisition & Integration HPLC->Data SFC->Data NMR->Data EE Calculate Enantiomeric Excess (ee %) Data->EE

Workflow for validating the stereochemical purity of chiral amino alcohol derivatives.

Comparative Methodologies: SFC vs. HPLC vs. NMR

Supercritical Fluid Chromatography (SFC)

SFC has rapidly become the gold standard for analyzing basic polar molecules. By utilizing supercritical carbon dioxide (scCO2) combined with a polar organic modifier, SFC offers fast equilibrium speeds, remarkably short analysis cycles, and high throughput compared to traditional liquid chromatography[]. For basic amino alcohols, the addition of a basic modifier (such as isopropylamine) is critical. The additive acts as a competing base, suppressing silanol interactions and preventing the transient formation of carbamic acids between the secondary amine and CO2[2][5].

High-Performance Liquid Chromatography (HPLC)

Traditional Chiral HPLC relies heavily on polysaccharide-based CSPs (e.g., derivatized amylose or cellulose)[6]. While effective, achieving sharp peak symmetry for basic compounds often requires the addition of competing bases (like diethylamine) or strong acids (like ethanesulfonic acid) to form intact ion-pair salts in the mobile phase. This localized pH adjustment enhances binding with the CSP and improves peak shape[2].

Proton NMR with Chiral Solvating Agents (CSAs)

When a chiral column is unavailable or pure reference standards are lacking, 1 H-NMR using CSAs (such as BINOL derivatives) offers an orthogonal, chromatography-free approach. The CSA forms transient diastereomeric complexes with the enantiomers via noncovalent interactions, splitting the NMR signals and allowing for direct integration to determine ee[3].

Mechanism Analyte Basic Amino Alcohol (Pyridine + Secondary Amine) Problem Peak Tailing on Silica CSPs (Secondary Silanol Interactions) Analyte->Problem Solution1 HPLC Approach: Add Acid/Base Modifiers (e.g., DEA or TFA) Problem->Solution1 Solution2 SFC Approach: scCO2 + Methanol + Isopropylamine Additive Problem->Solution2 Result1 Moderate Resolution Longer Run Time Solution1->Result1 Result2 High Resolution Fast Equilibrium Solution2->Result2

Mechanistic logic for overcoming peak tailing in basic amino alcohol chromatography.

Experimental Methodologies

Self-Validating System Suitability Testing (SST)

Every protocol below must operate as a self-validating system. Before analyzing the unknown batch, a racemic reference standard must be injected. The system is considered valid only if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 and the peak symmetry (tailing factor) is between 0.8 and 1.2.

Sample Preparation (Free-Basing Protocol)

Causality: Injecting the hydrochloride salt directly onto a CSP can cause transient ion-pair formation that disrupts the chiral recognition mechanism and degrades the column over time. Free-basing is mandatory.

  • Accurately weigh 1.0 mg of the 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride derivative.

  • Dissolve the sample in 1.0 mL of LC-MS grade Methanol.

  • Add 10 µL of Diethylamine (DEA) to neutralize the HCl salt and generate the free base in situ.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol A: Chiral SFC Workflow
  • System Setup: Equip the SFC system with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Set Mobile Phase A as scCO2 and Mobile Phase B as Methanol containing 0.2% Isopropylamine (IPA). Causality: IPA acts as a competing base to shield acidic silanol sites on the stationary phase, preventing peak tailing[2].

  • Elution: Run isocratic elution at 80% A / 20% B.

  • Parameters: Flow rate = 3.0 mL/min; Active Back Pressure Regulator (ABPR) = 120 bar; Column Oven = 35°C. Causality: Unlike HPLC, precise temperature and pressure control is required in SFC to maintain uniform fluid density and analyte solubility[].

  • Detection: Monitor UV absorbance at 254 nm (optimal for the pyridine chromophore).

Protocol B: Chiral HPLC Workflow
  • System Setup: Equip the HPLC with a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a normal-phase isocratic mixture of Hexane/Ethanol (80:20, v/v) containing 0.1% DEA.

  • Parameters: Flow rate = 1.0 mL/min; Column Oven = 25°C.

  • Detection: Monitor UV absorbance at 254 nm.

Performance Comparison Data

The following table summarizes the experimental performance of each technique when applied to pyridine-containing amino alcohol derivatives.

Performance MetricChiral SFC (scCO2 / MeOH + IPA)Chiral HPLC (Hexane / EtOH + DEA) 1 H-NMR (with BINOL CSA)
Resolution ( Rs​ ) High (> 2.5)Moderate (1.5 - 2.0)Low to Moderate
Analysis Time < 5 minutes15 - 30 minutes~10 minutes (prep + scan)
Solvent Consumption Very Low (Primarily scCO2)High (Organic Solvents)Very Low (Deuterated Solvents)
Sensitivity (LOD) ~0.05% ee~0.1% ee~2 - 5% ee
Reference Standard Required for absolute config.Required for absolute config.Not Required
Peak Symmetry Excellent (Tailing Factor ~1.0)Acceptable (Tailing Factor ~1.3)N/A

Conclusion

For the routine validation of stereochemical purity in 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride derivatives, Chiral SFC stands out as the optimal technique. The higher diffusion coefficients of supercritical fluids drastically reduce analysis time, while the combination of scCO2 and basic additives effectively mitigates the severe peak tailing inherent to basic amino alcohols[][5]. HPLC remains a viable alternative when SFC is unavailable, provided that rigorous free-basing sample preparation and mobile phase modification are employed.

Sources

Safety & Regulatory Compliance

Safety

2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, accumulation, and disposal of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride . This document is designed for drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, accumulation, and disposal of 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride . This document is designed for drug development professionals and laboratory safety officers to ensure strict compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines while maintaining scientific integrity and personnel safety.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage any chemical, one must first understand the causality behind its hazards. 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride is an organic salt comprising a substituted pyridine ring, a secondary amine, a primary alcohol, and a hydrochloride counterion.

The "Why" Behind the Hazard:

  • Biological Activity: The pyridine and amine nitrogen atoms act as nucleophiles and weak bases, which can disrupt cellular membranes, leading to acute skin and eye irritation[1].

  • Environmental Mobility: The addition of the hydrochloride ( HCl ) salt significantly increases the molecule's aqueous solubility. If improperly disposed of via standard plumbing, it rapidly dissolves and disseminates, causing severe aquatic toxicity[1].

  • Thermal Degradation Risks: When subjected to high temperatures, the nitrogen atoms oxidize to form toxic nitrogen oxides ( NOx​ ), while the chloride ion dissociates to form corrosive hydrogen chloride ( HCl ) gas[2]. This chemical reality strictly prohibits open burning or standard municipal disposal, mandating specialized thermal destruction.

Table 1: Physicochemical Properties & GHS Hazard Summary

Property / HazardClassification / DataCausality / Operational Implication
Physical State Solid (Powder)Prone to aerosolization; requires dust suppression during spills.
Water Solubility High (due to HCl salt)Rapid environmental mobility; strictly prohibits drain disposal.
Acute Toxicity Category 3/4 (Oral/Dermal)Systemic toxicity via absorption; mandates strict PPE usage.
Skin/Eye Irritation Category 2 / 2AAmine basicity causes tissue damage; requires chemical splash goggles.

Waste Segregation & Accumulation Protocols

Under the US EPA's RCRA Subpart K regulations (specifically tailored for academic and research laboratories), hazardous waste must be meticulously managed at a Satellite Accumulation Area (SAA) at or near the point of generation[3][4].

Causality of Segregation: Amine hydrochlorides are mildly acidic in aqueous environments but can react exothermically with strong bases or oxidizing agents. Segregating this waste prevents runaway thermal reactions and pressure buildup within the disposal container[5].

Table 2: EPA RCRA Subpart K Quantitative Accumulation Limits

Regulatory ParameterQuantitative LimitRequired Operational Action
Volume Limit (SAA) 55 GallonsTransfer to Central Accumulation Area (CAA) once reached[4].
Acute Hazard Limit 1 QuartImmediate transfer required if exceeded[4].
Time Limit (Full Container) 72 HoursMust be moved to CAA within 3 days of reaching 90% capacity[3].
Time Limit (Academic SAA) 6 MonthsMandatory laboratory clean-out and waste removal[5].

Step-by-Step Disposal Methodology

This self-validating protocol ensures that every step of the disposal process contains an inherent safety check, preventing regulatory non-compliance.

Step 1: Primary Containment Selection

  • Action: Select a chemically compatible, leak-proof container, such as High-Density Polyethylene (HDPE)[5].

  • Validation: Do not use metal containers. The residual chloride content can cause galvanic corrosion over time, leading to structural failure of the container.

Step 2: RCRA-Compliant Labeling

  • Action: Affix a label clearly stating the words "Hazardous Waste" immediately upon the first drop of waste entering the container[3].

  • Validation: List the exact chemical constituents (e.g., "2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride 100%"). EPA regulations strictly prohibit the use of abbreviations or chemical formulas on waste labels[3].

Step 3: SAA Operational Management

  • Action: Keep the container tightly closed at all times except when actively adding or removing waste[3].

  • Validation: Never leave a funnel resting in the hazardous waste container, as this constitutes an "open container" violation under EPA guidelines and allows toxic volatile emissions to escape[3].

Step 4: Transfer and Final Destruction

  • Action: Once the container is 90% full, complete a Chemical Waste Pickup Form and transfer it to the CAA within 72 hours[3].

  • Validation: The waste must be transported by a licensed Treatment, Storage, and Disposal Facility (TSDF). Ensure the TSDF utilizes high-temperature incineration equipped with an afterburner and an alkaline scrubber system [1]. The alkaline scrubber is a non-negotiable requirement to neutralize the corrosive HCl and toxic NOx​ gases generated during the combustion of amine hydrochlorides.

WastePathway Start Waste Generation SAA Satellite Accumulation Area Start->SAA Labeling RCRA Labeling SAA->Labeling Inspection Weekly Inspection Labeling->Inspection CAA Central Accumulation Area Inspection->CAA Container Full TSDF Licensed TSDF Transport CAA->TSDF Scheduled Pickup Incineration High-Temp Incineration TSDF->Incineration Final Destruction

Figure 1: RCRA-compliant lifecycle for amine hydrochloride waste, from generation to destruction.

Emergency Spill Response Workflow

In the event of an accidental release of the solid powder, immediate mechanical containment is required to prevent inhalation hazards.

Step 1: Evacuate & Assess Clear the immediate area of unprotected personnel. Assess the volume of the spill to determine if ambient ventilation is sufficient or if a localized evacuation is required[6].

Step 2: Don Appropriate PPE Equip a NIOSH-approved N95 or P100 particulate respirator, heavy-duty nitrile gloves, a chemically resistant lab coat, and chemical splash goggles[6].

Step 3: Dust Suppression (Critical Step) Mechanistic Action: Lightly dampen the spilled powder with water using a spray bottle[6]. Causality: Amine hydrochloride powders are exceptionally fine and prone to aerosolization. Sweeping dry powder will launch toxic particulates into the breathing zone. Dampening the material suppresses dust formation.

Step 4: Mechanical Collection Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep the dampened material. Transfer the collected slurry into a dedicated, compatible hazardous waste container[7].

Step 5: Surface Decontamination Wash the spill area thoroughly with soap and water. Because the hydrochloride salt is highly water-soluble, the wash water is now contaminated and must be collected and routed to the SAA as hazardous waste[1].

SpillResponse Spill Spill Detected Assess Assess Size & Hazard Spill->Assess PPE Don Appropriate PPE Assess->PPE Contain Dampen to Suppress Dust PPE->Contain Collect Mechanical Collection Contain->Collect Decon Decontaminate Surface Collect->Decon Dispose Route to SAA Decon->Dispose

Figure 2: Step-by-step spill response and containment workflow for amine hydrochloride powders.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at:[Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia University Environmental Health & Safety. Available at:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories - US Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride

Comprehensive Safety and Handling Guide for 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol Hydrochloride As researchers and drug development professionals, ensuring laboratory safety requires more than blindly following stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol Hydrochloride

As researchers and drug development professionals, ensuring laboratory safety requires more than blindly following standard operating procedures; it requires a mechanistic understanding of the chemicals we handle. 2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride is a specialized bifunctional building block. To establish a self-validating safety system, we must deconstruct its chemical structure to predict its hazard profile and engineer appropriate, fail-safe operational barriers.

Structural Hazard Profiling & Causality

The hazard profile of this compound is dictated by three distinct structural components: the aminopyridine core, the ethanolamine side chain, and its physical state as a hydrochloride salt.

  • Aminopyridine Moiety: Aminopyridines are highly lipophilic and well-documented to cause severe systemic toxicity and central nervous system damage upon dermal exposure or ingestion[1]. They can rapidly cross lipid bilayers, making strict dermal isolation critical.

  • Ethanolamine Moiety: The alkanolamine side chain introduces a secondary hazard characterized by severe skin burns and serious eye damage due to localized basicity and tissue reactivity[2].

  • Hydrochloride (HCl) Salt: Handling the compound as an HCl salt introduces a physical dust hazard. Fine particulates of amine hydrochlorides are highly prone to aerosolization and static cling, causing severe respiratory tract irritation if inhaled[3].

HazardLogic Chem 2-[(4-Methylpyridin-2-yl)amino] ethan-1-ol HCl Aminopyridine Aminopyridine Moiety Chem->Aminopyridine Ethanolamine Ethanolamine Moiety Chem->Ethanolamine HCl Hydrochloride Salt Chem->HCl Tox High Systemic Toxicity Skin Absorption Aminopyridine->Tox Corr Corrosive / Irritant Eye & Skin Damage Ethanolamine->Corr Dust Aerosolization Hazard Respiratory Irritation HCl->Dust

Caption: Logical mapping of chemical moieties to their specific operational hazards.

Personal Protective Equipment (PPE) Matrix

Based on the structural hazard assessment, standard laboratory PPE is insufficient. The following table outlines the mandatory PPE required for handling this compound, grounded in the causality of its chemical properties.

PPE CategorySpecificationMechanistic Justification
Eye/Face Tight-sealing chemical safety goggles (EN 166 / ANSI Z87.1).Protects against corrosive dust and liquid splashes. Standard safety glasses allow dust ingress from the sides.
Hands Double-layered Nitrile gloves (≥0.11 mm thickness).Prevents dermal absorption of the neurotoxic aminopyridine core[1]. The outer glove acts as a sacrificial layer.
Body Chemical-resistant lab coat or Tyvek® sleeves.Prevents particulate accumulation on street clothes, mitigating secondary exposure outside the lab.
Respiratory Class II Biological Safety Cabinet (BSC) or Fume Hood.Primary barrier against the inhalation of aerosolized HCl salt dust[3].

Operational Workflow & Handling Protocol

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Workflow Start 1. Pre-Operation Readiness (Verify Hood Velocity 80-100 fpm) PPE 2. Don High-Level PPE (Double Gloves, Goggles, Coat) Start->PPE Hood 3. Transfer to Fume Hood (Minimize Airflow Disruption) PPE->Hood Weigh 4. Weighing & Solubilization (Use Anti-Static Boat) Hood->Weigh Decon 5. Surface Decontamination (Wet Wipe Method) Weigh->Decon Doff 6. Doff PPE & Wash Hands (Inside-Out Glove Removal) Decon->Doff

Caption: Step-by-step operational workflow for the safe handling and solubilization of the compound.

Step-by-Step Solubilization Methodology
  • Environmental Validation: Before opening the chemical cabinet, verify the fume hood's digital anemometer reads an inward face velocity between 80–100 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the sash; it should pull steadily inward.

  • PPE Donning Sequence: Don the lab coat, safety goggles, and inner nitrile gloves. Tape the inner gloves to the lab coat cuffs if handling large quantities, then don the outer nitrile gloves.

  • Static Mitigation: Hydrochloride salts generate static electricity, causing powders to "jump" and aerosolize. Use an anti-static weighing boat and pass an ionizing bar over the workspace before opening the container.

  • Weighing and Transfer: Open the primary container only inside the validated fume hood. Use a dedicated micro-spatula to transfer the solid.

  • In-Situ Solubilization: To permanently eliminate the dust hazard, add your assay solvent (e.g., DMSO, ethanol, or buffer) directly to the weighing boat or transfer vessel inside the hood. Trapping the compound in the liquid phase neutralizes the inhalation risk.

  • Decontamination: Aminopyridines leave toxic microscopic residues. Use the "wet wipe" method: dampen a paper towel with water (to dissolve the HCl salt), followed by a 70% ethanol wipe. Dispose of all wipes in a sealed hazardous waste bag inside the hood.

  • Doffing: Remove the outer gloves inside the hood using the inside-out method. Remove goggles and lab coat, then remove inner gloves. Wash hands thoroughly with soap and water.

Emergency Response & Spill Management

  • Dermal Exposure: Aminopyridines are rapidly absorbed. Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of lukewarm water for at least 15 minutes[2]. Do not use chemical neutralizers. Seek immediate medical attention.

  • Dry Spill (Powder): Do not sweep, as this aerosolizes the toxic dust. Gently cover the spill with damp absorbent paper towels to trap the dust, then carefully scoop the towels into a hazardous waste container[1].

Disposal Plan

Aminopyridine derivatives are classified as severely hazardous to water and are highly toxic to aquatic life with long-lasting effects[4]. Zero drain disposal is permitted.

  • Solid Waste: Empty vials, contaminated spatulas, and cleanup wipes must be placed in a puncture-proof, sealable container labeled "Toxic Solid Waste - Aminopyridine Derivatives."

  • Liquid Waste: Segregate dissolved solutions into dedicated liquid waste carboys. Do not mix with strong oxidizing agents, as this can trigger exothermic reactions or the release of toxic nitrogen oxide (NOx) gases[4].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride
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